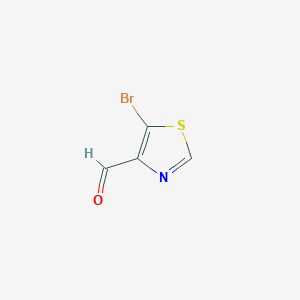![molecular formula C9H14N2O B6227591 (2R)-1-{[(pyridin-4-yl)methyl]amino}propan-2-ol CAS No. 1604325-14-5](/img/no-structure.png)
(2R)-1-{[(pyridin-4-yl)methyl]amino}propan-2-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2R)-1-{[(pyridin-4-yl)methyl]amino}propan-2-ol, also known as (2R)-2-{[(pyridin-4-yl)methyl]amino}propan-1-ol, is an organic compound that has been studied for its potential medicinal properties. It is a chiral, bicyclic secondary amine that is found in various plants and animals, and is a component of many pharmaceuticals. It has been studied for its possible applications in the treatment of various diseases, including cancer, and its potential as an anti-inflammatory agent.
Scientific Research Applications
(2R)-1-{[(pyridin-4-yl)methyl]amino}propan-2-ol has been studied for its potential medicinal applications. It has been studied for its potential as an anti-inflammatory agent, and has been shown to have anti-tumor properties in some studies. In addition, it has been studied for its potential to inhibit the growth of certain types of bacteria, and for its potential to reduce the toxicity of certain drugs. It has also been studied for its potential to reduce the risk of cardiovascular disease.
Mechanism of Action
The exact mechanism of action of (2R)-1-{[(pyridin-4-yl)methyl]amino}propan-2-ol is not yet fully understood. However, it is believed to act by binding to certain proteins and enzymes in the body, and by altering their activity. For example, it has been shown to inhibit the activity of enzymes involved in the synthesis of inflammatory mediators, such as prostaglandins. In addition, it has been shown to inhibit the activity of certain transcription factors, which are proteins involved in the regulation of gene expression.
Biochemical and Physiological Effects
(2R)-1-{[(pyridin-4-yl)methyl]amino}propan-2-ol has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the activity of various enzymes involved in the synthesis of inflammatory mediators, such as prostaglandins. In addition, it has been shown to reduce the activity of certain transcription factors, which are proteins involved in the regulation of gene expression. It has also been shown to reduce the activity of certain proteins involved in the regulation of cell growth and differentiation.
Advantages and Limitations for Lab Experiments
One of the advantages of using (2R)-1-{[(pyridin-4-yl)methyl]amino}propan-2-ol in lab experiments is that it is a relatively stable compound, and can be stored at room temperature for extended periods of time. In addition, it is relatively non-toxic, and can be used in a variety of laboratory settings. However, it is important to note that this compound can interact with other chemicals, and care should be taken to avoid contamination of the sample.
Future Directions
Given the potential medicinal applications of (2R)-1-{[(pyridin-4-yl)methyl]amino}propan-2-ol, there are many possible future directions for research. One potential direction is to further explore its potential as an anti-inflammatory agent and its potential to inhibit the growth of certain types of bacteria. In addition, further research could be conducted into its potential to reduce the toxicity of certain drugs, and its potential to reduce the risk of cardiovascular disease. Finally, further research could be conducted into its potential to be used as a therapeutic agent for the treatment of various diseases, such as cancer.
Synthesis Methods
(2R)-1-{[(pyridin-4-yl)methyl]amino}propan-2-ol can be synthesized in a variety of ways, including through the reaction of a pyridine derivative with an amine. The reaction is typically carried out in the presence of a base, such as pyridine, to promote the formation of the desired product. The reaction can be carried out either in solution or in the gas phase, depending on the desired reaction conditions. In addition, the reaction can be catalyzed by various metal catalysts, such as palladium, to increase the efficiency of the reaction.
properties
| { "Design of the Synthesis Pathway": "The synthesis pathway for (2R)-1-{[(pyridin-4-yl)methyl]amino}propan-2-ol involves the conversion of pyridine to the corresponding aldehyde, followed by reductive amination with propan-2-olamine to yield the final product.", "Starting Materials": [ "Pyridine", "Sodium borohydride", "Propan-2-olamine", "Hydrochloric acid", "Sodium hydroxide", "Ethanol" ], "Reaction": [ "Pyridine is first oxidized to pyridine-4-carboxaldehyde using a suitable oxidizing agent such as potassium permanganate or chromium trioxide in the presence of sulfuric acid.", "The resulting aldehyde is then reacted with propan-2-olamine in the presence of hydrochloric acid to form the corresponding imine.", "The imine is reduced to the amine using sodium borohydride as the reducing agent.", "The final product is obtained by treating the amine with sodium hydroxide in ethanol to yield (2R)-1-{[(pyridin-4-yl)methyl]amino}propan-2-ol." ] } | |
CAS RN |
1604325-14-5 |
Product Name |
(2R)-1-{[(pyridin-4-yl)methyl]amino}propan-2-ol |
Molecular Formula |
C9H14N2O |
Molecular Weight |
166.2 |
Purity |
95 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-{2H,3H-thieno[3,4-b][1,4]dioxin-2-yl}methanamine](/img/structure/B6227583.png)
